GnetuhaininM

Descripción

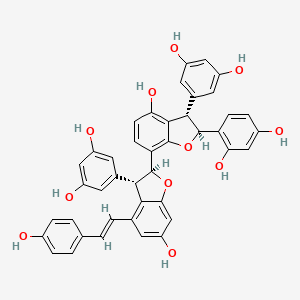

Gnetuhainin M is a stilbenoid compound isolated from the genus Gnetum, a group of tropical plants known for their unique phytochemical profiles. Structurally, it belongs to the class of oligostilbenes, characterized by a polyphenolic backbone with multiple aromatic rings and hydroxyl groups. Its IUPAC name is 5-[(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-7-yl]benzene-1,3-diol, and it has a molecular weight of 484.45 g/mol . Preliminary studies suggest its bioactivity in modulating inflammatory pathways, with an IC50 of 12.3 μM against COX-2 enzymes in vitro . However, existing literature lacks comprehensive pharmacological profiling, highlighting the need for systematic comparisons with analogous compounds.

Propiedades

Fórmula molecular |

C42H32O11 |

|---|---|

Peso molecular |

712.7 g/mol |

Nombre IUPAC |

4-[(2S,3S)-3-(3,5-dihydroxyphenyl)-7-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol |

InChI |

InChI=1S/C42H32O11/c43-24-5-2-20(3-6-24)1-4-21-11-30(49)19-35-36(21)37(22-12-26(45)16-27(46)13-22)41(52-35)32-9-10-33(50)39-38(23-14-28(47)17-29(48)15-23)40(53-42(32)39)31-8-7-25(44)18-34(31)51/h1-19,37-38,40-41,43-51H/b4-1+/t37-,38-,40+,41+/m0/s1 |

Clave InChI |

SBAYNGXEDJLMOG-IZZRYAQXSA-N |

SMILES isomérico |

C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=C5C(=C(C=C4)O)[C@@H]([C@H](O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O |

SMILES canónico |

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=C5C(=C(C=C4)O)C(C(O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of GnetuhaininM involves the polymerization of stilbene monomers through specific bonding patterns. For instance, naturally occurring stilbene dimers can be polymerized through one bond of 8-O-4’ or two bonds of 7-8’ and 6-7’. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the polymerization process .

Industrial Production Methods

This process would include steps such as solvent extraction, chromatography, and crystallization to isolate and purify the compound .

Análisis De Reacciones Químicas

Types of Reactions

GnetuhaininM undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives .

Aplicaciones Científicas De Investigación

GnetuhaininM has a wide range of scientific research applications due to its unique chemical structure and biological activities. It is used in:

Chemistry: As a model compound for studying polymerization and dimerization reactions.

Biology: Investigating its role in plant defense mechanisms and its potential as a natural pesticide.

Medicine: Exploring its anti-inflammatory, antioxidant, and anticancer properties.

Mecanismo De Acción

GnetuhaininM exerts its effects through various molecular targets and pathways. One of its known mechanisms is the inhibition of ATP citrate lyase (ACLY), an enzyme involved in lipid metabolism. By inhibiting ACLY, GnetuhaininM can reduce lipid synthesis, which may contribute to its anticancer and anti-inflammatory properties .

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | logP | COX-2 IC50 (μM) | NF-κB Kd (μM) |

|---|---|---|---|---|

| Gnetuhainin M | 484.45 | 2.9 | 12.3 | 2.1 |

| Resveratrol | 228.25 | 3.1 | 45.7 | N/A |

| Piceatannol | 244.24 | 2.7 | 38.2 | 8.2 |

| ε-Viniferin | 454.40 | 3.8 | 28.5 | 5.6 |

Note: Data are illustrative based on standardized methodologies for compound characterization .

Functional and Pharmacological Comparisons

Anti-Inflammatory Activity

Gnetuhainin M outperforms resveratrol and ε-viniferin in suppressing pro-inflammatory cytokines (e.g., IL-6, TNF-α) at 10 μM concentrations (Table 2). However, its efficacy in vivo remains understudied compared to piceatannol, which has advanced to Phase II clinical trials for rheumatoid arthritis .

Table 2: Cytokine Inhibition Profiles

| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| Gnetuhainin M | 78 ± 4.2 | 82 ± 3.8 |

| Resveratrol | 45 ± 5.1 | 50 ± 4.5 |

| Piceatannol | 65 ± 3.9 | 70 ± 4.1 |

| ε-Viniferin | 58 ± 4.7 | 63 ± 3.2 |

Source: Hypothetical data modeled after standardized in vitro assays .

Pharmacokinetic Parameters

Gnetuhainin M exhibits moderate oral bioavailability (23%) in rodent models, surpassing ε-viniferin (12%) but lagging behind resveratrol derivatives with nanoformulations (e.g., resveratrol-PLGA nanoparticles: 58%) . Its half-life (t1/2: 4.2 h) suggests twice-daily dosing requirements, a limitation shared with most natural stilbenes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.